molecular formula C12H22BrNO3 B13086903 tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate

Cat. No.: B13086903
M. Wt: 308.21 g/mol
InChI Key: BWCNEJVKCBDMJS-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a propoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate typically involves the reaction of 3-bromo-4-propoxypyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrolidine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-5-6-16-10-8-14(7-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

BWCNEJVKCBDMJS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CN(CC1Br)C(=O)OC(C)(C)C

Origin of Product

United States

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